4-(1,2,3-Thiadiazol-4-yl)aniline
Overview
Description
4-(1,2,3-Thiadiazol-4-yl)aniline is a useful research compound. Its molecular formula is C8H7N3S and its molecular weight is 177.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity : Exhibiting significant in vitro anticancer activity against Non-Small Cell Lung Cancer HOP-92 and Renal Cancer CAKI-1 cell lines (Noolvi et al., 2012).
Electronic Devices and Photocatalysis : Useful in creating strong charge-transfer chromophores for electronic devices and photocatalysis (Chen et al., 2011).
Synthesis of N-substituted Indole-2-thiols : Involved in a novel one-pot method for synthesizing N-substituted indole-2-thiols and their heterocyclic analogues (Androsov & Neckers, 2007).
Antimicrobial Activity : High anti-Mycobacterium smegmatis activity, pointing towards its potential in antimicrobial treatments (Yolal et al., 2012).
CDK2 Inhibitors in Cancer Treatment : 2-Anilino-4-(thiazol-5-yl)pyrimidine ATP-antagonistic CDK2 inhibitors, derived from 4-(1,2,3-Thiadiazol-4-yl)aniline, show antiproliferative and proapoptotic effects, suggesting a role in cellular CDK2 and CDK9 inhibition (Wang et al., 2004).
Corrosion Inhibition : Thiadiazole derivatives have shown to inhibit corrosion in acidic mediums, making them valuable in material science applications (Udhayakala et al., 2013).
Biological Activities : Exhibiting pharmacological activities such as anticancer, antibacterial, antifungal, and antimicrobial properties, making it an important class for new drug development (Tamer & Qassir, 2019).
Physiological Effects in Plants : Has been observed to have strong physiological inhibitory effects on lentil plants, indicating potential for agricultural research (AL-Quraan et al., 2015).
Diverse Pharmacological Activities : Known for its varied biological activities, including acting as diuretics, antibacterials, antifungals, antituberculars, and leishmanicidal agents (Matysiak, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds have been studied for their interactions with various biological targets
Mode of Action
It’s known that the thiadiazole ring in similar compounds exhibits electron-accepting properties . This property could influence the compound’s interaction with its targets. More detailed studies are required to understand the exact mode of action of this compound.
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways
Pharmacokinetics
The compound’s molecular weight (17723) and physical form (solid) suggest that it may have certain bioavailability characteristics . More detailed studies are required to understand the pharmacokinetics of this compound.
Result of Action
Related compounds have shown various biological activities, such as anti-inflammatory effects and cytotoxic properties
Action Environment
It’s known that the compound is stored at ambient temperature , suggesting that it may be stable under normal environmental conditions. More detailed studies are required to understand how environmental factors influence the action of this compound.
Properties
IUPAC Name |
4-(thiadiazol-4-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRVSMARQRMSOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372296 | |
Record name | 4-(1,2,3-thiadiazol-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121180-51-6 | |
Record name | 4-(1,2,3-thiadiazol-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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